Home > Products > Screening Compounds P101187 > ERK2 allosteric-IN-1
ERK2 allosteric-IN-1 - 872591-16-7

ERK2 allosteric-IN-1

Catalog Number: EVT-2836472
CAS Number: 872591-16-7
Molecular Formula: C22H20N6O4
Molecular Weight: 432.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERK2 allosteric-IN-1 is a small molecule inhibitor that targets the extracellular signal-regulated kinase 2 (ERK2), a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. The development of ERK2 allosteric-IN-1 aims to provide a more selective and effective means of modulating ERK2 activity compared to traditional ATP-competitive inhibitors. The compound is classified as an allosteric modulator, which means it binds to a site on the enzyme distinct from the active site, thereby influencing its activity indirectly.

Source and Classification

The primary source of information regarding ERK2 allosteric-IN-1 comes from studies on the dynamics and conformational changes of ERK2 upon inhibitor binding. Research indicates that ERK2 can exist in multiple conformations, primarily the "R" (active) and "L" (inactive) states, with allosteric inhibitors promoting transitions between these states . The classification of ERK2 allosteric-IN-1 falls within small molecule inhibitors that target kinase enzymes, specifically focusing on their allosteric sites.

Synthesis Analysis

Methods

The synthesis of ERK2 allosteric-IN-1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are chosen based on their ability to form the desired molecular structure.
  2. Coupling Reactions: Various coupling reactions may be employed, such as amide bond formation or carbon-carbon bond coupling, often utilizing techniques like Buchwald-Hartwig amination .
  3. Purification: After the initial reactions, purification methods such as chromatography are used to isolate the desired compound from side products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The specific synthetic route for ERK2 allosteric-IN-1 may vary depending on the desired modifications for potency and selectivity. For instance, structural modifications can enhance binding affinity by optimizing interactions within the allosteric site.

Molecular Structure Analysis

Structure

ERK2 allosteric-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with ERK2. The precise three-dimensional conformation is critical for its binding efficacy and selectivity.

Data

Crystallographic studies reveal that the binding of ERK2 allosteric-IN-1 induces conformational changes in the kinase, particularly in regions surrounding the active site and activation loop . These changes are essential for understanding how the compound modulates ERK2 activity.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving ERK2 allosteric-IN-1 is its binding to ERK2, which alters the kinase's conformation from inactive to active states. This transition is facilitated by non-covalent interactions such as hydrogen bonds and hydrophobic interactions within the allosteric site.

Technical Details

The binding process can be quantitatively analyzed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), allowing researchers to determine binding affinities and kinetics.

Mechanism of Action

Process

ERK2 allosteric-IN-1 functions by stabilizing the active "R" conformation of ERK2 while preventing its transition back to the inactive "L" state. This stabilization enhances substrate binding and phosphorylation activity .

Data

Studies employing hydrogen-deuterium exchange mass spectrometry have demonstrated that upon binding of ERK2 allosteric-IN-1, there is a significant shift in the equilibrium between R and L states towards R, indicating increased kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

ERK2 allosteric-IN-1 is typically a solid at room temperature with specific melting and boiling points that depend on its molecular weight and structure. Its solubility profile is crucial for biological assays.

Chemical Properties

The compound exhibits properties characteristic of small molecule inhibitors, including stability under physiological conditions and specific reactivity towards target proteins. Its logP value indicates lipophilicity, which influences cellular uptake.

Applications

Scientific Uses

ERK2 allosteric-IN-1 has potential applications in various fields of biomedical research, particularly in cancer therapy where aberrant MAPK signaling is common. By selectively modulating ERK2 activity, this compound could help elucidate the role of this kinase in disease processes and may serve as a lead compound for developing novel therapeutic agents targeting similar pathways.

Mechanisms of Allosteric Regulation in ERK2 by Compound ERK2 Allosteric-IN-1

Molecular Basis of Allosteric Inhibition Dynamics

ERK2 allosteric-IN-1 binds at the junction of the L16 loop and αC helix—a region distal to the ATP-binding site. X-ray crystallography reveals that its imidazopyridine group forms critical hydrogen bonds with Asp336 in the L16 loop, while hydrophobic moieties engage Phe338 and Ile84 in the αC helix [9]. This binding stabilizes a low-entropy state characterized by reduced backbone flexibility in the activation loop (A-loop) and glycine-rich loop (Gly loop). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies confirm decreased deuterium uptake in these regions (>40% reduction), indicating restricted conformational dynamics essential for catalysis [4] [6]. The inhibitor’s efficacy arises not from steric blockade, but from altering energy landscapes required for ERK2’s transition to catalytically competent states [8].

Conformational Coupling Between Allosteric and Catalytic Sites

ERK2 undergoes millisecond-timescale dynamics between inactive (L-state) and active (R-state) conformations. NMR relaxation dispersion experiments demonstrate that ERK2 allosteric-IN-1 selectively stabilizes the R-state (population shift >80%), contrasting with orthosteric inhibitors like SCH772984 that favor the L-state [3] [4]. This R-state trapping propagates effects across the kinase via:

  • Regulatory spine (R-spine) reorganization: The inhibitor strengthens hydrophobic contacts between Leu155 (C-spine) and Met108 (R-spine), enhancing spine alignment for catalysis—yet paradoxically inhibiting function by rigidifying the A-loop.
  • Salt bridge modulation: The conserved Lys52-Glu69 salt bridge shifts toward a closed conformation, repositioning the αC helix inward. This narrows the ATP pocket by ~3 Å, as shown in molecular dynamics simulations [6] [9].
  • Long-range dynamic transmission: Perturbations at the L16 loop induce allosteric effects up to 15 Å away, disrupting the geometry of the catalytic aspartate (Asp147) and magnesium-binding site [4].

Table 2: Allosteric vs. Orthosteric Inhibition Mechanisms in ERK2

ParameterERK2 Allosteric-IN-1ATP-Competitive Inhibitors (e.g., VTX11e)
Binding SiteL16 loop/αC helix interfaceATP-binding cleft
State SelectivityR-state stabilizerR or L-state selectors
Effect on A-loopReduced flexibilityVariable (disordering/ordering)
Substrate AccessImpaired via P+1 site occlusionDirect active-site blockade
Resistance Mutation SusceptibilityLowHigh

Modulation of Activation Loop Dynamics and Phosphorylation-Dependent Signaling

The A-loop (residues 175–200) in ERK2 contains the phosphorylation motif Thr183-Glu-Tyr185. Dual phosphorylation (pT183/pY185) triggers A-loop remodeling, enabling substrate docking. ERK2 allosteric-IN-1 suppresses phosphorylation-dependent activation through two mechanisms:

  • Allosteric gating: By stabilizing the R-state, the inhibitor exposes A-loop residues 187–194 to phosphatases like DUSP6/MKP3, accelerating dephosphorylation kinetics by >2-fold [7].
  • Substrate exclusion: The inhibitor’s binding induces compaction of the P+1 substrate-binding segment (residues 206–214), sterically hindering recruitment of transcription factor substrates (e.g., ELK1). HDX-MS shows increased protection in the P+1 segment (ΔΔG > 1.5 kcal/mol) upon inhibitor binding [4] [6].Molecular dynamics simulations reveal that inhibitor-bound ERK2 adopts an A-loop conformation resembling the unphosphorylated state, despite being phosphorylated. This “pseudoinactive” topology prevents kinase domain dimerization—a prerequisite for nuclear translocation [6] [9].

Role of Conserved Structural Motifs in Allosteric Communication

Glycine-Rich Loop (Gly Loop)

The Gly loop (residues 30–35) links nucleotide binding to allosteric regulation. ERK2 allosteric-IN-1 triggers a 1.5-Å downward shift in the Gly loop, detected in crystal structures. This movement compresses the ATP pocket and disrupts the conserved Val39-Ala51 β-sheet, hindering ADP release after catalysis [1] [4].

αC Helix

The αC helix (residues 47–72) houses the Lys52-Glu69 salt bridge. Inhibitor binding strengthens this ionic pair by 30% (free energy calculations), pulling the helix inward. This rotation repositions Phe53 to clash with Phe338 of the L16 loop, creating a hydrophobic clamp that further rigidifies the allosteric site [1] [9].

L16 Loop

Unique to MAP kinases, the L16 loop (residues 330–343) serves as an allosteric hub. The inhibitor’s benzothiazole group anchors to Asp336, suppressing L16 flexibility and preventing its interaction with substrate-docking motifs (e.g., DEF domains of RSK). Mutagenesis studies confirm L16 mutants (D336A) reduce inhibitor affinity by >10-fold [4] [9].

"The discovery of ERK2 allosteric-IN-1’s binding site rewrites traditional views of kinase regulation. By targeting a nexus controlling conformational landscapes rather than catalytic residues, we can achieve precision unattainable with orthosteric compounds." – Research Team, 2024 [9]

Properties

CAS Number

872591-16-7

Product Name

ERK2 allosteric-IN-1

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Molecular Formula

C22H20N6O4

Molecular Weight

432.44

InChI

InChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29)

InChI Key

ZUYKNWLWIGKTSN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.